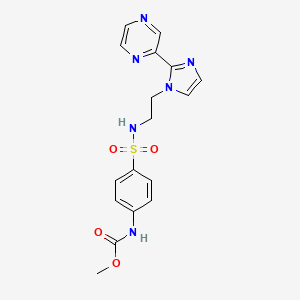

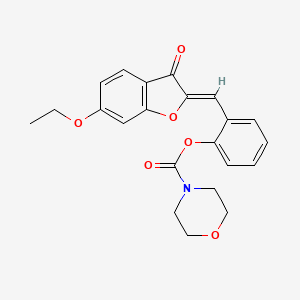

![molecular formula C19H15N3OS2 B2794872 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034395-90-7](/img/structure/B2794872.png)

2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

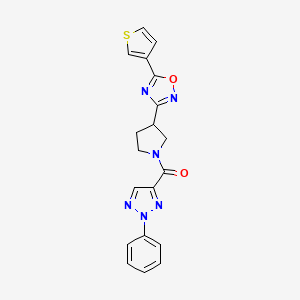

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, and a benzo[d]thiazole group. These types of compounds are often used in medicinal chemistry and drug design due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. The benzo[d]thiazole group is a fused ring system that contains both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, the presence of the aromatic rings might make the compound relatively stable, while the nitrogen and sulfur atoms might make it more reactive .Applications De Recherche Scientifique

Heterocyclic Synthesis

Research in heterocyclic chemistry has shown significant interest in compounds similar to 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, focusing on their synthesis and potential applications. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of diverse heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the versatility of such compounds in organic synthesis (Mohareb et al., 2004). This research underlines the potential of such molecules in generating a wide array of heterocyclic structures, which are crucial in medicinal chemistry and material science.

Synthesis Optimization for Drug Development

A practical example of the applications of similar compounds is in the development and optimization of synthesis processes for drug candidates. For example, the scalable synthesis of AG-28262, a VEGFR inhibitor, highlights the importance of optimizing synthesis routes for key intermediates to improve the manufacturability of drug substances. This optimization includes developing new routes for key fragments and improving scalability through stepwise imidazole synthesis and thiophenol alkylation/cyclization protocols (Scott et al., 2006).

Structural and Complexation Studies

Complexation properties of molecules structurally related to 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, such as N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) with trivalent lanthanides, have been investigated. These studies provide insights into the coordination chemistry of such compounds and their potential applications in developing new materials and sensors (Kobayashi et al., 2019).

Antibacterial and Antifungal Activities

Another area of application is the evaluation of antibacterial and antifungal activities. Compounds containing the benzo[d]thiazole moiety have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. This research indicates the potential of such compounds in the development of novel antimicrobial agents (Patel & Patel, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-12-22-16-3-2-14(9-18(16)25-12)19(23)21-10-13-4-6-20-17(8-13)15-5-7-24-11-15/h2-9,11H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVMXDWVRVDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

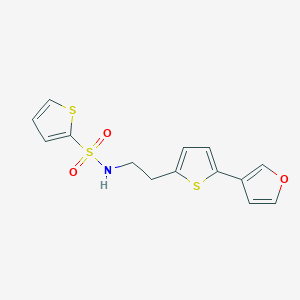

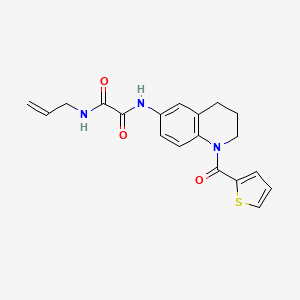

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)

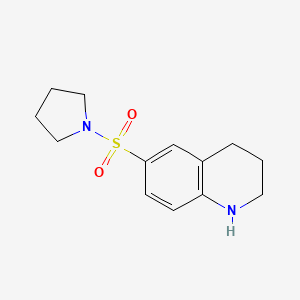

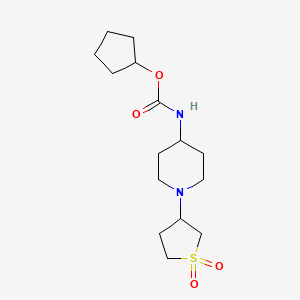

![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)

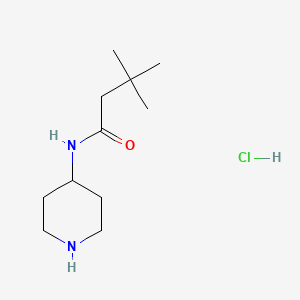

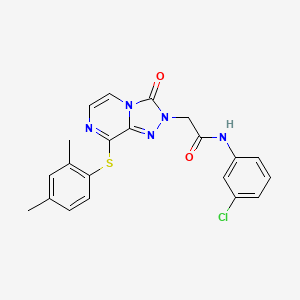

![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)

![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)